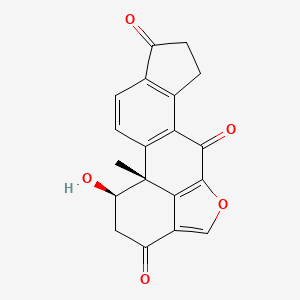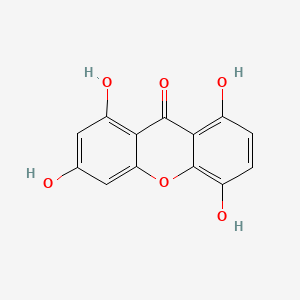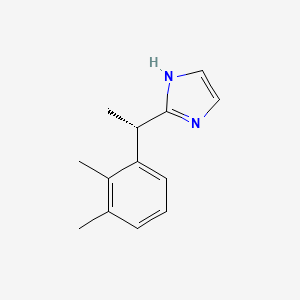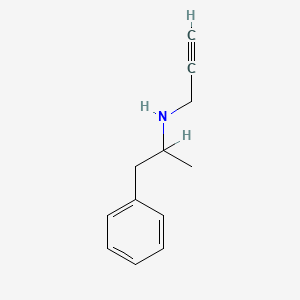
Desmethylselegiline
Descripción general
Descripción
Desmethylselegiline, also known as Nordeprenyl, is a metabolite of selegiline . Selegiline is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B) and is used in the treatment of Parkinson’s disease . Desmethylselegiline has been shown to be an irreversible inhibitor of MAO-B . It is also used in the treatment of major depressive disorder .
Molecular Structure Analysis
The molecular formula of Desmethylselegiline is C12H15N . The IUPAC name is 1-phenyl-N-prop-2-ynylpropan-2-amine . The molecular weight is 173.25 g/mol .Chemical Reactions Analysis
Selegiline is mainly metabolized to Desmethylselegiline, levomethamphetamine, and levoamphetamine . The exact chemical reactions involved in this process are not specified in the search results.Aplicaciones Científicas De Investigación
Monoamine Oxidase-B (MAO-B) Inhibition
Nordeprenyl is known as the golden standard of MAO-B inhibitors . It possesses dopamine potentiating and antioxidant properties . The inhibition of MAO-B is one of the primary pharmacological effects of Nordeprenyl .
Neuroprotection
Nordeprenyl and related propargylamines show neuroprotective features in a variety of in vitro and in vivo models . This neuroprotective effect is dependent on the propargyl moiety .
Antioxidant Properties
Apart from its dopamine potentiating properties, Nordeprenyl also has antioxidant properties . This makes it a valuable compound in the research of diseases where oxidative stress plays a significant role.
Prevention of Neurotoxin Toxicity
Nordeprenyl has been found to prevent the toxicity of certain selective neurotoxins . This property is particularly useful in the study of neurodegenerative diseases.
Increase in Cell-Cell Adhesion
Recent research has demonstrated that Nordeprenyl can increase cell-cell adhesion . This could have implications in the study of diseases where cell adhesion is compromised.
PET Imaging of Astrocytosis
Nordeprenyl is used in the synthesis of [11C]L-deprenyl-D2, a compound used for PET imaging of astrocytosis in neurodegenerative diseases . This makes Nordeprenyl valuable in the field of medical imaging.
Research into Neurodegenerative Diseases
Given its various properties, Nordeprenyl is a valuable compound in the research of neurodegenerative diseases such as Parkinson’s and Alzheimer’s .
Study of Apoptotic Activity
The antiapoptotic activity of Nordeprenyl and related propargylamines converges upon the maintenance of mitochondrial integrity . This makes it a useful compound in the study of apoptosis and related processes.
Mecanismo De Acción
Target of Action
Nordeprenyl, also known as Desmethylselegiline, is primarily a metabolite of Deprenyl . Its primary target is Monoamine Oxidase B (MAO-B) , an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain .
Mode of Action
Nordeprenyl acts as a potent, selective, and irreversible inhibitor of MAO-B . It binds selectively and irreversibly to the MAO-B enzyme, inhibiting its activity . This inhibition is achieved through a covalent linkage during the normal catalytic stage, which involves the cleavage of the C-D bond in the methylene carbon of the propargyl group .
Biochemical Pathways
The inhibition of MAO-B by Nordeprenyl affects the metabolic pathways of monoamine neurotransmitters, particularly dopamine . By inhibiting MAO-B, Nordeprenyl prevents the breakdown of dopamine, thereby increasing its availability in the brain .
Pharmacokinetics
As a metabolite of deprenyl, it is likely that nordeprenyl shares similar pharmacokinetic properties .
Result of Action
The inhibition of MAO-B and the subsequent increase in dopamine availability can have several effects at the molecular and cellular levels. For instance, it has been suggested that Nordeprenyl may have anti-apoptotic effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-phenyl-N-prop-2-ynylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFAJPMQSFXDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2588-96-7 (hydrochloride) | |
| Record name | Desmethylselegiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30891483 | |
| Record name | Nordeprenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethylselegiline | |
CAS RN |
18913-84-3 | |
| Record name | Desmethylselegiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nordeprenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does desmethylselegiline exert its effects on the central nervous system?
A1: Desmethylselegiline primarily acts as an irreversible inhibitor of monoamine oxidase type B (MAO-B) [, , , , , , , , , ]. MAO-B is an enzyme involved in the breakdown of dopamine, a neurotransmitter crucial for motor control, motivation, and reward. By inhibiting MAO-B, desmethylselegiline increases dopamine levels in the brain [].
Q2: Does desmethylselegiline possess any neuroprotective properties?
A2: Research suggests that desmethylselegiline may have neuroprotective effects independent of its MAO-B inhibitory action. Studies in cultured mouse astrocytes demonstrate that both selegiline and desmethylselegiline can stimulate the synthesis of neurotrophic factors such as nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and glial cell line-derived neurotrophic factor (GDNF) []. These neurotrophic factors are vital for the survival and function of neurons. Additionally, desmethylselegiline has been shown to protect dopaminergic neurons from excitotoxicity in vitro [].
Q3: Does desmethylselegiline influence nicotine metabolism?
A3: Interestingly, desmethylselegiline has been found to inhibit nicotine metabolism in both mice and humans []. This inhibition occurs through the competitive and mechanism-based inhibition of cytochrome P450 2A6 (CYP2A6), a key enzyme involved in nicotine metabolism. This interaction may have implications for the potential use of selegiline as a smoking cessation aid.
Q4: How is desmethylselegiline metabolized in the body?
A4: Desmethylselegiline is a major metabolite of selegiline, formed through N-demethylation by cytochrome P450 enzymes, primarily CYP2B6 []. Other enzymes involved in desmethylselegiline formation include CYP1A2 and CYP3A4 [, ]. Further metabolism of desmethylselegiline leads to the formation of l-methamphetamine and l-amphetamine [, , , , , , , , , , , , ].
Q5: How does the administration route affect the pharmacokinetic profile of desmethylselegiline?
A5: Oral administration of selegiline leads to significant first-pass metabolism, resulting in relatively low plasma levels of selegiline and higher levels of metabolites like desmethylselegiline [, ]. Transdermal administration of selegiline bypasses first-pass metabolism, leading to higher plasma levels of selegiline and lower levels of metabolites compared to oral administration [, ].
Q6: What is the molecular formula and weight of desmethylselegiline hydrochloride?
A6: The molecular formula of desmethylselegiline hydrochloride is C12H16N+.Cl-, and its molecular weight is 210.72 g/mol [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





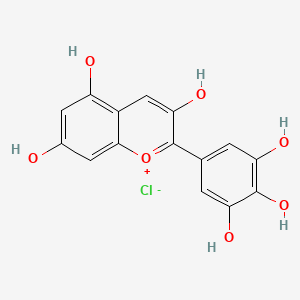


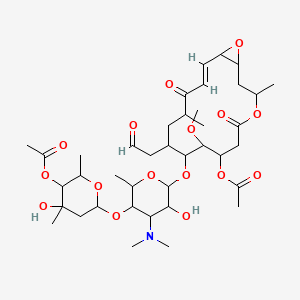
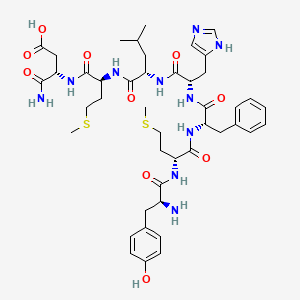

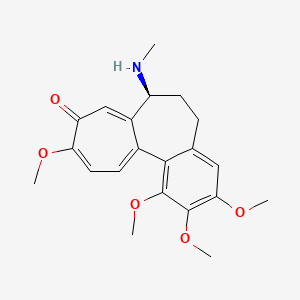
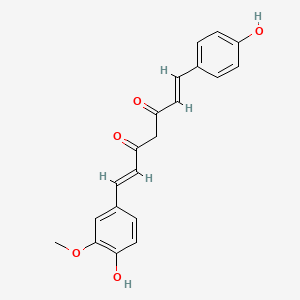
![(16E,24E,26E,28E)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B1670236.png)
